1-(1-adamantyl)-2-pyrrolidin-1-ylethanol;hydrochloride
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Overview
Description
1-(1-Adamantyl)-2-pyrrolidin-1-ylethanol;hydrochloride is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a highly symmetrical polycyclic cage structure
Preparation Methods
The synthesis of 1-(1-adamantyl)-2-pyrrolidin-1-ylethanol;hydrochloride typically involves the reaction of adamantane derivatives with pyrrolidine under specific conditions. One common method involves the use of a radical functionalization approach, where the adamantane derivative undergoes a radical reaction to introduce the pyrrolidine moiety . Industrial production methods may involve the use of catalytic processes to enhance the yield and efficiency of the synthesis .
Chemical Reactions Analysis
1-(1-Adamantyl)-2-pyrrolidin-1-ylethanol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Adamantyl)-2-pyrrolidin-1-ylethanol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of advanced materials, including nanomaterials and polymers.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-2-pyrrolidin-1-ylethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby disrupting metabolic pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
1-(1-Adamantyl)-2-pyrrolidin-1-ylethanol;hydrochloride can be compared with other adamantane derivatives, such as amantadine, memantine, and rimantadine. These compounds share a similar adamantane core structure but differ in their functional groups and specific applications . The uniqueness of this compound lies in its specific combination of the adamantane and pyrrolidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-adamantyl)-2-pyrrolidin-1-ylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.ClH/c18-15(11-17-3-1-2-4-17)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-15,18H,1-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXQZPYQPDMVHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C23CC4CC(C2)CC(C4)C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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